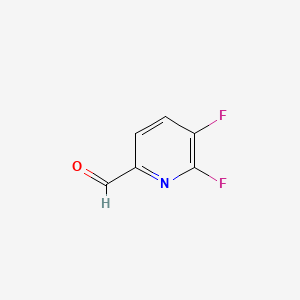

5,6-Difluoropicolinaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,6-difluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABFWCGSLASKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Synthetic Chemist's Guide to 5,6-Difluoropicolinaldehyde: A Review of Key Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Pyridine Aldehyde

5,6-Difluoropicolinaldehyde is a key building block in medicinal chemistry and drug development. The presence of two fluorine atoms on the pyridine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth review of the most plausible and scientifically sound synthetic pathways to this valuable intermediate, offering insights into the strategic considerations and experimental nuances of each approach.

Pathway 1: Oxidation of 2-Methyl-5,6-difluoropyridine

The oxidation of a methyl group at the 2-position of the pyridine ring is a direct and often efficient method for the synthesis of picolinaldehydes. This pathway is contingent on the availability of the precursor, 2-methyl-5,6-difluoropyridine.

Synthesis of the Precursor: 2-Methyl-5,6-difluoropyridine

A common strategy for the synthesis of 2-methyl-5,6-difluoropyridine involves the initial preparation of a 2-halo-5,6-difluoropyridine, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl group.

Step 1: Synthesis of 2-Chloro-5,6-difluoropyridine

The synthesis of 2-chloro-5,6-difluoropyridine can be achieved from commercially available starting materials, such as 2,3,5-trichloropyridine, through a halogen exchange (HALEX) reaction.

Experimental Protocol: Synthesis of 2-Chloro-5,6-difluoropyridine

-

In an inert atmosphere, 2,3,5-trichloropyridine is reacted with a fluorinating agent such as potassium fluoride (KF) in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.[1]

-

A phase-transfer catalyst, for instance, tetraphenylphosphonium bromide, can be employed to enhance the reaction rate.[1]

-

The reaction mixture is heated to a high temperature (typically 180-210 °C) for several hours.[1]

-

The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the product is isolated by distillation under reduced pressure.

Step 2: Palladium-Catalyzed Methylation

With 2-chloro-5,6-difluoropyridine in hand, the methyl group can be introduced using a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling. For a Suzuki coupling, a methylboronic acid or its ester derivative would be used, while a Stille coupling would employ a methyltin reagent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Methylation

-

To a solution of 2-chloro-5,6-difluoropyridine in a suitable solvent (e.g., a mixture of 1,4-dioxane and water) are added methylboronic acid, a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₃PO₄ or Na₂CO₃).[2]

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 85 to 95 °C.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Oxidation to 5,6-Difluoropicolinaldehyde

Once 2-methyl-5,6-difluoropyridine is synthesized, the final step is the oxidation of the methyl group to an aldehyde. Several methods can be employed for this transformation.

Method A: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.

Experimental Protocol: SeO₂ Oxidation

-

2-Methyl-5,6-difluoropyridine is dissolved in a suitable solvent, such as dioxane or a mixture of dioxane and water.

-

A stoichiometric amount of selenium dioxide is added, and the mixture is refluxed for several hours.

-

The reaction is monitored by TLC.

-

Upon completion, the selenium byproduct is filtered off, and the filtrate is worked up to isolate the aldehyde.

-

Purification is typically achieved by column chromatography.

Method B: Kornblum-Type Oxidation

A Kornblum-type oxidation offers a milder alternative to selenium dioxide. This involves the conversion of the methyl group to a halomethyl group, followed by oxidation with dimethyl sulfoxide (DMSO).

Experimental Protocol: Kornblum-Type Oxidation

-

Halogenation: 2-Methyl-5,6-difluoropyridine is treated with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride. The mixture is refluxed to afford 2-(bromomethyl)-5,6-difluoropyridine.

-

Oxidation: The crude 2-(bromomethyl)-5,6-difluoropyridine is dissolved in DMSO, often with the addition of a base like sodium bicarbonate, and heated. The reaction yields the desired aldehyde.

-

The product is isolated by extraction and purified by column chromatography.

Caption: Oxidation of 2-Methyl-5,6-difluoropyridine Pathway.

Pathway 2: Reduction of 5,6-Difluoropicolinic Acid Derivatives

This pathway involves the synthesis of 5,6-difluoropicolinic acid, followed by its conversion to a more readily reducible derivative, such as an acid chloride or a Weinreb amide, and subsequent reduction to the aldehyde.

Synthesis of 5,6-Difluoropicolinic Acid

The synthesis of 5-fluoro-6-methylpicolinic acid has been reported, which can serve as a close analog for understanding the synthesis of the difluoro-picolinic acid.[3] A plausible route to 5,6-difluoropicolinic acid could start from a suitable difluorinated pyridine precursor.

Conversion to an Aldehyde

Direct reduction of a carboxylic acid to an aldehyde is challenging as the aldehyde is more reactive than the starting acid and is often over-reduced to the alcohol.[4][5] Therefore, the carboxylic acid is typically converted to a derivative that can be reduced in a more controlled manner.

Method A: Rosenmund Reduction of the Acid Chloride

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde.[6][7][8][9][10]

Experimental Protocol: Rosenmund Reduction

-

Acid Chloride Formation: 5,6-Difluoropicolinic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form 5,6-difluoropicolinoyl chloride.

-

Hydrogenation: The acid chloride is then subjected to catalytic hydrogenation using a poisoned palladium catalyst (e.g., palladium on barium sulfate, often with a poison like quinoline-sulfur) to prevent over-reduction to the alcohol.[6][8][9] The reaction is typically carried out by bubbling hydrogen gas through a solution of the acid chloride in an inert solvent like toluene or xylene.[6][10]

Method B: Reduction of a Weinreb Amide

The Weinreb amide is a valuable intermediate that allows for the controlled synthesis of aldehydes from carboxylic acids.[11][12]

Experimental Protocol: Weinreb Amide Reduction

-

Weinreb Amide Formation: 5,6-Difluoropicolinic acid is first converted to its acid chloride (as described above) and then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the N-methoxy-N-methylamide (Weinreb amide).[11][12] Alternatively, direct coupling of the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent like BOP or DCC can be employed.[11]

-

Reduction: The Weinreb amide is then treated with a reducing agent such as diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperature (typically -78 °C).[11][13] The reaction forms a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.[14]

Caption: Reduction of 5,6-Difluoropicolinic Acid Derivatives Pathway.

Pathway 3: Reduction of 5,6-Difluoropicolinonitrile

The reduction of a nitrile to an aldehyde is another effective strategy. This pathway requires the synthesis of 5,6-difluoropicolinonitrile as the key intermediate.

Synthesis of 5,6-Difluoropicolinonitrile

A common method for the synthesis of aromatic nitriles is the Sandmeyer reaction, starting from the corresponding amine. Alternatively, a nucleophilic aromatic substitution on a suitable precursor can be employed.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Starting from a 2-halo-5,6-difluoropyridine (e.g., 2-chloro-5,6-difluoropyridine), a nucleophilic substitution with a cyanide source, such as potassium cyanide (KCN) or copper(I) cyanide (CuCN), can be performed.

-

The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF or DMSO at elevated temperatures.

Reduction to 5,6-Difluoropicolinaldehyde

The partial reduction of a nitrile to an aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H).[15][16][17][18]

Experimental Protocol: DIBAL-H Reduction of a Nitrile

-

5,6-Difluoropicolinonitrile is dissolved in an anhydrous, non-protic solvent such as toluene or dichloromethane and cooled to a low temperature (typically -78 °C) under an inert atmosphere.[15]

-

A solution of DIBAL-H (usually 1.0 M in a hydrocarbon solvent) is added dropwise.[15]

-

The reaction is stirred at low temperature for a few hours.[15]

-

The reaction is carefully quenched with a protic solvent like methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid) to hydrolyze the intermediate imine to the aldehyde.[15][19]

-

The product is then extracted and purified.

Caption: Reduction of 5,6-Difluoropicolinonitrile Pathway.

Comparison of Synthetic Pathways

| Pathway | Key Precursor | Key Transformation | Advantages | Disadvantages |

| 1. Oxidation | 2-Methyl-5,6-difluoropyridine | Oxidation of a methyl group | Potentially high-yielding final step. | Requires synthesis of the methylated precursor, which can be multi-step. Oxidation reagents can be toxic (SeO₂). |

| 2. Reduction of Acid Derivative | 5,6-Difluoropicolinic Acid | Rosenmund reduction or Weinreb amide reduction | Well-established and reliable reduction methods. Good functional group tolerance. | Requires synthesis of the picolinic acid. The use of stoichiometric and sometimes pyrophoric reagents (DIBAL-H, LiAlH₄). |

| 3. Reduction of Nitrile | 5,6-Difluoropicolinonitrile | DIBAL-H reduction | Direct conversion from a nitrile. Generally good yields for the reduction step. | Synthesis of the nitrile precursor may be challenging. Requires cryogenic conditions and careful handling of DIBAL-H. |

Conclusion

The synthesis of 5,6-difluoropicolinaldehyde can be approached through several viable synthetic routes. The choice of the most suitable pathway will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the equipment and expertise available in the laboratory. The oxidation of 2-methyl-5,6-difluoropyridine offers a direct approach, provided the precursor can be efficiently synthesized. The reduction of derivatives of 5,6-difluoropicolinic acid, particularly via the Weinreb amide, provides a robust and controllable method. Finally, the DIBAL-H reduction of 5,6-difluoropicolinonitrile is an effective and direct conversion. Each of these pathways highlights fundamental and powerful transformations in modern organic synthesis and underscores the importance of strategic planning in the preparation of valuable fluorinated building blocks for drug discovery.

References

-

Organic Synthesis. DIBAL-H Reduction. Available at: [Link]

-

TUODA. What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. Published May 20, 2025. Available at: [Link]

-

Rosenmund Reaction. Available at: [Link]

- Armstrong A. OS-FGI Lecture2. 2003.

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

-

Wikipedia. Rosenmund reduction. Available at: [Link]

-

Suga H, Kakehi A, Ito S, Inoue K, Ishida H, Ibata T. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of organic chemistry. 2005;70(23):9455-9465. doi:

-

American Chemical Society. Weinreb amides. Published December 15, 2000. Available at: [Link]

-

Scribd. DIBAL-H: Mechanism and Applications. Available at: [Link]

-

Chemistry Steps. Converting Amides to Aldehydes and Ketones. Published November 29, 2024. Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline (3) and 4-(4-Methoxyphenyl)-2-phenylquinoline (5). Organic Syntheses. 2012;89:549-561. doi:

-

Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Published August 26, 2011. Available at: [Link]

-

BYJU'S. Rosenmund Reduction Mechanism. Published January 19, 2019. Available at: [Link]

-

Juniper Publishers. The Use of Rosenmund Reduction in Organic Synthesis. Published April 13, 2023. Available at: [Link]

-

Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Published January 8, 2016. Available at: [Link]

- Google Patents. Process for making 2,6-difluoro pyridine.

-

European Patent Office. Preparation of difluorpyridine compounds. Available at: [Link]

-

ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Published June 29, 2025. Available at: [Link]

-

ChemRxiv. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Available at: [Link]

-

RSC Publishing. The mechanism of catalytic methylation of 2-phenylpyridine using di-tert-butyl peroxide. Available at: [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

ResearchGate. Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives: An Experimental and Mechanistic Study. Published October 18, 2025. Available at: [Link]

-

PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

-

PubMed. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Published September 27, 2025. Available at: [Link]

-

Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Published June 5, 2019. Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Published January 27, 2017. Available at: [Link]

-

PRISM. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Published October 2, 2024. Available at: [Link]

-

University of Louisville. One-pot Conversion of Carboxylic Acids to Aldehydes. Available at: [Link]

-

Quora. How can carboxylic acid be safely reduced to aldehyde?. Published September 14, 2016. Available at: [Link]

-

The synthesis of aldehydes through reduction has been previously covered in Houben. Available at: [Link]

-

ResearchGate. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3). Published August 10, 2025. Available at: [Link]

-

PubMed. Synthesis of substituted 5-fluoro-5,6-dihydropyrimidines. Available at: [Link]

- Google Patents. 5-substituted picolinic acid compounds and their method of use.

-

RSC Publishing. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Available at: [Link]

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

Sources

- 1. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. byjus.com [byjus.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. Weinreb amides [pubsapp.acs.org]

- 12. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. tuodaindus.com [tuodaindus.com]

- 17. scribd.com [scribd.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. ch.ic.ac.uk [ch.ic.ac.uk]

Application Note: A Comprehensive Guide to the Synthesis of Schiff Base Ligands Using 5,6-Difluoropicolinaldehyde

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of Schiff base ligands derived from 5,6-Difluoropicolinaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are cornerstones in coordination chemistry and drug development due to their versatile chelating abilities and diverse biological activities.[1][2] The incorporation of fluorine atoms onto the pyridine ring of the aldehyde precursor significantly modulates the electronic properties, lipophilicity, and metabolic stability of the resulting ligands, making them highly valuable for creating novel metal complexes and pharmacologically active agents.[3][4] This guide offers researchers and drug development professionals a robust framework, covering the underlying reaction mechanism, a detailed step-by-step synthesis protocol, characterization methods, and expert troubleshooting advice.

Scientific Principles and Mechanistic Insights

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde.[5][6] The reaction proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[1][7][8]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5,6-Difluoropicolinaldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][8]

-

Dehydration: The carbinolamine intermediate then eliminates a molecule of water to form the stable carbon-nitrogen double bond (imine) characteristic of a Schiff base. This dehydration step is the rate-limiting step and is often catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[8][9]

The Role of Difluoro Substitution:

The presence of two electron-withdrawing fluorine atoms at the 5- and 6-positions of the picolinaldehyde ring has a profound impact. It enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This can lead to faster reaction rates and may, in some cases, allow the reaction to proceed efficiently even without a catalyst.

Visualized Synthesis Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of Schiff base ligands from 5,6-Difluoropicolinaldehyde.

Caption: General experimental workflow for synthesis.

Detailed Experimental Protocol

3.1. Materials and Equipment

-

Reagents: 5,6-Difluoropicolinaldehyde, primary amine of choice (e.g., aniline, 2-aminophenol, ethylenediamine), absolute ethanol or methanol, glacial acetic acid (catalyst, optional), solvents for recrystallization and TLC (e.g., hexane, ethyl acetate).

-

Apparatus: Round-bottom flask, condenser, magnetic stirrer with hotplate, heating mantle, TLC plates (silica gel), rotary evaporator, Buchner funnel and flask, standard laboratory glassware.

3.2. Safety Precautions

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fluorinated organic compounds and organic solvents should be handled with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

3.3. Step-by-Step Synthesis Procedure

-

Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6-Difluoropicolinaldehyde (1.0 mmol) in 15-20 mL of absolute ethanol. In a separate beaker, dissolve the primary amine (1.0 mmol for monoamines, 0.5 mmol for diamines) in 10 mL of absolute ethanol.

-

Initiation of Reaction: Add the amine solution to the aldehyde solution dropwise while stirring at room temperature.

-

Catalysis (If Necessary): Add 1-2 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.[9][10] For many activated amines, this may not be necessary.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[5][9] Maintain the reflux for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by TLC.[5][11] A typical mobile phase is a mixture of hexane and ethyl acetate. The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting material spots.

-

Isolation of Product:

-

If a precipitate forms: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Buchner funnel.[11]

-

If no precipitate forms: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[12]

-

-

Purification:

-

Recrystallization: This is the most common and effective method for purifying Schiff bases.[12] Dissolve the crude solid in a minimum amount of hot ethanol (or another suitable solvent) and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the crystals and dry them under vacuum.

-

Column Chromatography: If recrystallization fails to yield a pure product, purify the crude material using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[11]

-

Characterization and Data

The successful synthesis of the Schiff base ligand is confirmed through various spectroscopic techniques.

-

FT-IR Spectroscopy: The most definitive evidence is the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹), coupled with the appearance of a strong C=N (imine) stretching band in the 1570–1620 cm⁻¹ region.[4]

-

¹H NMR Spectroscopy: Look for a characteristic singlet peak for the azomethine proton (-CH=N-) between δ 8.5–9.0 ppm.[4] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) also confirms the reaction's completion.

-

¹³C NMR Spectroscopy: A signal in the δ 160–163 ppm range is indicative of the imine carbon (C=N).[4]

-

Mass Spectrometry: Confirms the molecular weight of the synthesized ligand, providing definitive proof of its identity.[13]

Table 1: Representative Reaction Parameters and Expected Spectroscopic Data

| Primary Amine | Solvent | Catalyst | Time (h) | Typical Yield | Expected C=N IR (cm⁻¹) | Expected -CH=N- ¹H NMR (δ ppm) |

| Aniline | Ethanol | Acetic Acid | 3 | >85% | ~1615 | ~8.8 |

| 4-Fluoroaniline | Ethanol | None | 2 | >90% | ~1618 | ~8.9 |

| Ethylenediamine* | Methanol | Acetic Acid | 4 | >80% | ~1620 | ~8.7 |

| 2-Aminophenol | Ethanol | None | 4 | >85% | ~1610 | ~9.0 |

*Note: For ethylenediamine, 2 equivalents of 5,6-Difluoropicolinaldehyde are used.

Troubleshooting and Expert Recommendations

| Issue | Probable Cause | Recommended Solution |

| Low or No Product Yield | Incomplete reaction; equilibrium not shifted towards products. | Extend the reflux time. Add a catalytic amount of glacial acetic acid if not already used. For stubborn reactions, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water and drive the reaction to completion.[8] |

| Impure Product after Recrystallization | Unreacted starting materials (especially the aldehyde) remain. | Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold diethyl ether). If impurities persist, perform column chromatography.[12][14] |

| Oily Product Instead of Solid | Low melting point of the product or presence of impurities. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. If this fails, purification by column chromatography is necessary. |

| Product Decomposes over Time | Hydrolysis of the imine bond. | The C=N bond is susceptible to hydrolysis. Ensure the final product is thoroughly dried and stored in a desiccator away from moisture. |

Conclusion

This application note details a reliable and reproducible method for synthesizing fluorinated Schiff base ligands from 5,6-Difluoropicolinaldehyde. The protocol's robustness, coupled with the provided mechanistic insights and troubleshooting guide, empowers researchers to efficiently produce these valuable compounds. The unique electronic properties imparted by the difluoro-pyridine moiety make these ligands highly attractive for developing advanced metal complexes for applications in catalysis, materials science, and as potential therapeutic agents.[15][16]

References

- SATHEE, "Chemistry Schiff Bases," IIT Kanpur.

- ResearchGate, "Mechanism of Schiff base (imine)

- SciSpace, "Synthesis of Schiff Bases by Non-Conventional Methods," SciSpace.

- Vedantu, "Schiff Bases: Structure, Reaction, Synthesis & Uses Explained," Vedantu.

- ResearchGate, "Is there an effective way of purifying schiff bases?

- Wikipedia, "Schiff base," Wikipedia.

- Der Pharma Chemica, "Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes," Der Pharma Chemica.

- MDPI, "Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics," MDPI.

- ResearchGate, "How to purify Schiff base?

- International Journal of Chemical Studies, "Synthesis and characterization of novel Schiff base ligands," Intern

- Semantic Scholar, "Synthesis and Study of Schiff base Ligands," Semantic Scholar.

- ResearchGate, "(PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)

- ResearchGate, "What are the conditions used for schiff base reaction?

- IJPRS, "Synthesis of Novel Fluorine Containing Schiff Bases," IJPRS.

- PMC, "Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties," PMC.

- GSC Online Press, "Biological applications of Schiff bases: An overview," GSC Online Press.

- ResearchGate, "(PDF)

- International Journal of Organic Chemistry, "Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines," Intern

- IOSR Journal, "“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”," IOSR Journal.

- IDOSR JOURNALS, "Synthesis and Characterization of Schiff base ligand and Its Group IIB Metal II Complexes," IDOSR JOURNALS.

- ResearchGate, "Synthesis and Study of Schiff base Ligands," ResearchG

- Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, "Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and docking analysis with PBP2xto study pharmacokinetic parameters," Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.

- Preprints.org, "Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes," Preprints.org.

- Semantic Scholar, "Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents," Semantic Scholar.

- ER Publications, "Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review," ER Public

- Journal of Basrah Researches, "Preparation and Characterization of Some Schiff Bases by Direct Fusion," Journal of Basrah Researches.

- Muthanna Journal of Pure Science, "Applications of biological of Azo-Schiff base ligand and its metal complexes and: A review," Muthanna Journal of Pure Science.

- E-RESEARCHCO, "An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in," E-RESEARCHCO.

Sources

- 1. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Fluorine Containing Schiff Bases - IJPRS [ijprs.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. erpublications.com [erpublications.com]

Application Notes & Protocols: Reductive Amination of 5,6-Difluoropicolinaldehyde

Introduction: The Strategic Importance of Fluorinated Pyridines

The 5,6-difluoropyridine moiety is a privileged scaffold in modern medicinal chemistry and drug development. Its incorporation into molecular architectures can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins by altering the electronic properties and lipophilicity of the parent molecule. 5,6-Difluoropicolinaldehyde serves as a critical and versatile building block for introducing this valuable pharmacophore. Among the most robust and widely utilized methods for elaborating this aldehyde into a diverse library of amine-containing compounds is the reductive amination reaction.

This guide provides a detailed examination of the principles and practices for the successful reductive amination of 5,6-Difluoropicolinaldehyde. We will explore the underlying reaction mechanisms, compare key reagents, and present detailed, field-proven protocols designed for reproducibility and scalability.

Part 1: Reaction Principles and Mechanistic Insights

Reductive amination is a powerful C-N bond-forming strategy that transforms a carbonyl group into an amine through an intermediate imine.[1] The overall process can be dissected into two fundamental, equilibrium-driven steps:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of 5,6-Difluoropicolinaldehyde.[2][3] This forms a transient hemiaminal intermediate, which subsequently dehydrates to yield an imine (for primary amines) or an iminium ion (for secondary amines). The electron-withdrawing nature of the two fluorine atoms on the pyridine ring enhances the electrophilicity of the aldehyde, often facilitating this initial step. This equilibrium is typically managed by either removing water or proceeding directly to the reduction step, which consumes the imine and drives the reaction forward according to Le Châtelier's principle.

-

Reduction: The C=N double bond of the imine or iminium ion is then reduced by a hydride-based reducing agent to furnish the final amine product.[2]

The success of a one-pot reductive amination hinges on the choice of a reducing agent that exhibits selectivity for the imine/iminium intermediate over the starting aldehyde.[4] This prevents the wasteful formation of the corresponding alcohol (5,6-difluoropicolyl alcohol).

Mechanism of Reductive Amination

Caption: General mechanism for reductive amination with a primary amine.

Part 2: Key Reagents and Strategic Considerations

The choice of reducing agent is the most critical parameter in designing a reductive amination protocol. Below is a comparative analysis of the most common reagents.

| Reagent | Common Solvents | Key Advantages | Key Disadvantages |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF[4][5] | Mild, highly selective for imines/iminiums, broad functional group tolerance, no need for strict pH control, less toxic byproducts.[4][6][7][8] | Moisture-sensitive, higher cost. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH)[5] | Selectively reduces protonated iminiums at acidic pH (4-5), not water-sensitive.[9] | Highly toxic (releases HCN gas in strong acid), requires careful pH monitoring. |

| Sodium Borohydride (NaBH₄) | MeOH, Ethanol (EtOH)[5] | Inexpensive, readily available. | Can reduce the starting aldehyde, often requiring a two-step (indirect) procedure.[5][7] |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | "Green" industrial method, high atom economy.[10][11][12] | Requires specialized high-pressure equipment, catalyst can be poisoned, may reduce other functional groups. |

For the reductive amination of 5,6-Difluoropicolinaldehyde in a research and development setting, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is overwhelmingly the reagent of choice due to its high selectivity, operational simplicity, and superior safety profile.[4][6]

Part 3: Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This direct method is highly efficient for a wide range of primary and secondary amines, including those that are weakly basic.[4]

Caption: Workflow for the direct reductive amination protocol.

Materials and Equipment:

-

5,6-Difluoropicolinaldehyde

-

Amine of choice (e.g., Benzylamine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with stir bar

-

Nitrogen or Argon inlet

-

Standard glassware for extraction and purification

-

TLC plates or LC-MS for reaction monitoring

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 5,6-Difluoropicolinaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1-0.2 M solution.

-

Amine Addition: Add the amine (1.0-1.2 equiv) to the stirred solution at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. For less reactive amines, this period can be extended.

-

Reducing Agent Addition: Carefully add Sodium Triacetoxyborohydride (1.3-1.6 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. The progress should be monitored every 1-2 hours by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the appearance of the product spot/peak. The reaction is typically complete within 2 to 24 hours.

-

Workup - Quench: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Workup - Wash and Dry: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride

This method is useful when dealing with aldehydes that are particularly sensitive to reduction or when precise control over the reaction is desired.

Caption: Workflow for the indirect reductive amination protocol.

Materials and Equipment:

-

Same as Protocol 1, but with Sodium Borohydride (NaBH₄) and Methanol (MeOH) instead of STAB and DCE.

-

Anhydrous Magnesium Sulfate (MgSO₄) can be used as a dehydrating agent.

Step-by-Step Methodology:

Part A: Imine Formation

-

Reaction Setup: To a round-bottom flask, add 5,6-Difluoropicolinaldehyde (1.0 equiv), the amine (1.0-1.2 equiv), and methanol (to ~0.2 M).

-

Dehydration (Optional but Recommended): Add anhydrous MgSO₄ (2-3 equiv) to the mixture to sequester the water formed during the reaction, driving the equilibrium towards the imine.

-

Confirmation (Self-Validation): Stir the suspension at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. The disappearance of the aldehyde and the appearance of a new spot corresponding to the imine confirms readiness for the next step.

Part B: Reduction 4. Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. 5. Reducing Agent Addition: Slowly and carefully add Sodium Borohydride (NaBH₄) (1.2-2.0 equiv) in small portions. Vigorous gas evolution (hydrogen) may occur. Maintain the temperature below 10 °C during the addition. 6. Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until TLC/LC-MS analysis indicates complete conversion of the imine to the product. 7. Workup and Purification: Quench the reaction by slowly adding water. Most of the methanol can be removed under reduced pressure. Extract the aqueous residue with DCM or EtOAc. Proceed with the wash, dry, concentration, and purification steps as described in Protocol 1.

References

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Sodium Triacetoxyborohydride. Millipore Sigma.

-

Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University.

-

Reductive Amination. Chemistry Steps.

-

Reductive Amination - Common Conditions. Organic Chemistry Data.

-

Reductive amination of carbohydrates using NaBH(OAc)3. PubMed - NIH.

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Academia.edu.

-

Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications - The Journal of Organic Chemistry.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

Reductive amination. Wikipedia.

-

Aldehydes and Ketones to Amines. Chemistry Steps.

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.

-

Reductive amination of carbohydrates using NaBH(OAc)3. ResearchGate.

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable.

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

Metal Complexation with 5,6-Difluoropicolinaldehyde: A Guide to Synthesis, Characterization, and Application

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of fluorine atoms into organic ligands has become a powerful tool in the design of advanced metal complexes with tailored electronic, steric, and biological properties. The electron-withdrawing nature of fluorine can significantly influence the redox potential of the metal center, enhance the stability of the complex, and introduce unique opportunities for non-covalent interactions. 5,6-Difluoropicolinaldehyde emerges as a compelling ligand scaffold, combining the well-established bidentate N,O-coordination motif of picolinaldehyde with the modulating effects of vicinal fluorine substituents on the pyridine ring.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes involving 5,6-Difluoropicolinaldehyde. While this specific ligand is a relatively unexplored frontier, the principles and protocols outlined herein are grounded in the extensive literature on fluorinated pyridine and picolinaldehyde-type ligands, offering a robust framework for pioneering new discoveries in coordination chemistry.

Section 1: Ligand Properties and Coordination Chemistry

5,6-Difluoropicolinaldehyde is anticipated to act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. The presence of two fluorine atoms at the 5 and 6 positions is expected to decrease the electron density on the pyridine ring, thereby influencing the ligand's sigma-donating and pi-accepting properties. This can, in turn, affect the stability and reactivity of the resulting metal complex.

The coordination of 5,6-Difluoropicolinaldehyde to a metal ion (M) is depicted below:

Figure 1: Proposed bidentate N,O-coordination of 5,6-Difluoropicolinaldehyde to a metal center (M).

Section 2: General Protocols for Metal Complex Synthesis

The synthesis of metal complexes with 5,6-Difluoropicolinaldehyde can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The following protocol provides a general framework that can be adapted for various transition metals.

Protocol 1: General Synthesis of a Dichloro-bis(5,6-difluoropicolinaldehyde)metal(II) Complex

This protocol is adaptable for the synthesis of complexes with metals such as Pd(II) and Pt(II).[1]

-

Ligand Preparation: Dissolve 5,6-Difluoropicolinaldehyde (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

-

Metal Salt Preparation: In a separate flask, dissolve the metal(II) chloride salt (e.g., PdCl₂, PtCl₂(cod), where cod is cis-cyclooctene) (1 equivalent) in the same solvent. Gentle heating may be required to facilitate dissolution.

-

Reaction: Slowly add the ligand solution to the metal salt solution with continuous stirring at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of the complex is often indicated by a color change or the formation of a precipitate.

-

Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether or hexane to remove any unreacted ligand.

-

Purification: If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

-

Drying: Dry the purified complex under vacuum.

Section 3: Essential Characterization Techniques

A combination of spectroscopic and analytical techniques is crucial to confirm the successful synthesis and elucidate the structure of the metal complexes.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for confirming the coordination of the ligand to the metal center. Upon complexation, the C=O stretching frequency of the aldehyde group is expected to shift to a lower wavenumber due to the donation of electron density to the metal. Similarly, changes in the C=N stretching vibrations of the pyridine ring can also be observed.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectra can reveal ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of coordination compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a downfield shift of the aldehyde proton upon coordination. The aromatic protons of the pyridine ring will also exhibit shifts due to the altered electronic environment.

-

¹³C NMR: Similar to ¹H NMR, the carbon signals of the ligand will shift upon complexation, providing further evidence of coordination.

-

¹⁹F NMR: This is a particularly useful technique for fluorinated ligands. The fluorine signals can provide information about the electronic environment and, in some cases, the geometry of the complex.

-

Structural Determination

-

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination geometry, and any intermolecular interactions.[2]

Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is used to study the redox properties of the metal complex. The fluorinated ligand can influence the oxidation and reduction potentials of the metal center.[2] All complexes typically show a reversible oxidation and several reduction processes.[2]

Thermal Stability

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis can determine the thermal stability of the complex and identify the decomposition pathway.[3]

Elemental Analysis

-

This analysis determines the percentage composition of elements (C, H, N) in the complex, which is used to confirm the empirical formula.

Section 4: Data Summary and Visualization

The following table summarizes the expected characterization data for a hypothetical dichlorobis(5,6-difluoropicolinaldehyde)metal(II) complex, [M(5,6-DFPA)₂Cl₂].

| Technique | Parameter | Expected Observation | Rationale |

| FT-IR | ν(C=O) | Shift to lower frequency (e.g., 1680-1650 cm⁻¹) | Coordination of the aldehyde oxygen to the metal center weakens the C=O bond. |

| ν(C=N) | Shift in frequency | Change in the electronic distribution of the pyridine ring upon coordination. | |

| ¹H NMR | Aldehyde proton | Downfield shift | Deshielding effect due to coordination. |

| Aromatic protons | Shifts in chemical shifts | Altered electronic environment of the pyridine ring. | |

| ¹⁹F NMR | Fluorine signals | Changes in chemical shifts | Sensitivity of fluorine to the electronic environment. |

| UV-Vis | Absorption bands | Appearance of new bands in the visible region | Charge transfer transitions (LMCT, MLCT) between the ligand and the metal. |

Experimental Workflow

The general workflow for the synthesis and characterization of metal complexes with 5,6-Difluoropicolinaldehyde is illustrated below.

Figure 2: General workflow for the synthesis and characterization of metal complexes.

Section 5: Potential Applications and Future Directions

Metal complexes incorporating fluorinated ligands have shown significant promise in various fields.[4] Based on analogous systems, complexes of 5,6-Difluoropicolinaldehyde could be explored for the following applications:

-

Medicinal Chemistry: Fluorinated metal complexes have been investigated as potential anticancer agents.[1][4] The presence of fluorine can enhance lipophilicity and cellular uptake.

-

Catalysis: The electronic properties imparted by the difluoro-substituents could modulate the catalytic activity of the metal center in various organic transformations.

-

Materials Science: These complexes could serve as building blocks for functional materials with interesting photophysical or magnetic properties. The fluorinated substituents can potentially lead to unique solid-state packing through non-covalent interactions.[5]

Future research should focus on synthesizing a variety of complexes with different transition metals and exploring their reactivity, stability, and performance in the aforementioned applications. Detailed structural and electronic studies will be crucial to establish structure-property relationships and guide the rational design of new functional molecules.

References

-

Bai, D., Chen, K., Shi, H., Peng, X., Zhang, X., Zheng, X., Ren, H., & Qu, J. (2020). D-A type (dfppy)2Ir(pic-TPA) complex containing fluorinated pyridine-2-carboxylate ligand and triphenylamine: Synthesis, photophysics and bioactivity. Applied Organometallic Chemistry, 34(5), e5320. [Link]

-

Electrochemistry and Spin‐Crossover Behavior of Fluorinated Terpyridine‐Based Co(II) and Fe(II) Complexes. (2021). Chemistry – A European Journal, 27(24), 7234-7242. [Link]

-

Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. (2021). Chemistry – A European Journal, 27(24), 7243-7252. [Link]

-

Synthesis, characterization, and cytotoxicities of palladium(II) and platinum(II) complexes containing fluorinated pyridinecarboxaldimines. (2009). Inorganica Chimica Acta, 362(11), 4061-4068. [Link]

-

Synthesis of the three‐coordinate fluorido complexes 5, 6 and 7 from... (2021). ResearchGate. [Link]

-

Transition Metal Complexes with Fluorinated Ligand Systems. (2024). Refubium - Freie Universität Berlin. [Link]

-

Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

-

Jabbar, A. (1994). Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes. Quaid-i-Azam Univ., Islamabad (Pakistan). Dept. of Chemistry. [Link]

-

Coordination modes of pyridine-carboxylic acid derivatives in samarium (III) complexes. (2006). Inorganica Chimica Acta, 359(11), 3584-3590. [Link]

-

Complexation of divalent metal ions with diols in the presence of anion auxiliary ligands: zinc-induced oxidation of ethylene glycol to glycolaldehyde by consecutive hydride ion and proton shifts. (2012). Journal of Mass Spectrometry, 47(7), 869-874. [Link]

-

Photo/Thermally Induced Reversible (De-)Coordination of the Perfluorinated Cp* Ligand in Metallocenes. (2025). ChemRxiv. [Link]

-

Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. (2016). RSC Advances, 6(55), 49673-49684. [Link]

-

Synthesis, Characterization and DFT investigation of New Metal Complexes of Ni(II), Mn(II) and VO(IV) Containing N,O-donor Schiff Base Ligand. (2020). RUA. [Link]

-

Six new coordination compounds based on rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid: synthesis, structural variations and properties. (2018). CrystEngComm, 20(24), 3349-3359. [Link]

-

Metal Complexes for Dye-Sensitized Photoelectrochemical Cells (DSPECs). (2024). Molecules, 29(1), 253. [Link]

-

Synthesis and spectroscopic studies on the new Schiff base derived from the 1:2 condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (BDF5AU) and its transition metal complexes. Influence on biologically active peptides-regulating aminopeptidases. (2003). Journal of Inorganic Biochemistry, 94(4), 326-334. [Link]

-

Synthesis of 6-chloro and 6-fluoro-4-hydroxyl-2-quinolone and their azo disperse dyes. (2011). Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]

-

Stabilization of 2-Pyridyltellurium(II) Derivatives by Oxidorhenium(V) Complexes. (2023). Inorganics, 11(4), 171. [Link]

-

New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (2022). Bioinorganic Chemistry and Applications, 2022, 1-13. [Link]

-

Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. (2024). Scientific Reports, 14(1), 1-19. [Link]

-

Synthesis and Characterization of Poly(2,5-furan dicarboxylate)s Based on a Variety of Diols. (2011). Journal of Polymer Science Part A: Polymer Chemistry, 49(22), 4840-4851. [Link]

-

Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (2020). Polymer Science, Series B, 62(1), 47-54. [Link]

-

Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article. (2017). Journal of Applied Polymer Science, 135(11), 45901. [Link]

Sources

Wittig reaction procedures with 5,6-Difluoropicolinaldehyde

Application Note: Wittig & Horner-Wadsworth-Emmons Olefination of 5,6-Difluoropicolinaldehyde

Executive Summary & Strategic Context

5,6-Difluoropicolinaldehyde (CAS: 1211535-39-5) is a high-value pharmacophore often employed in the synthesis of c-Met, ALK, and ROS1 kinase inhibitors. Its structure—a pyridine ring activated by two electron-withdrawing fluorine atoms—presents a dichotomy of reactivity:

-

High Electrophilicity: The aldehyde is exceptionally reactive toward ylides, often requiring milder conditions than benzaldehyde derivatives.

-

Fragility: The 6-position (ortho to nitrogen) is highly susceptible to Nucleophilic Aromatic Substitution (

).

Core Challenge: Standard Wittig protocols using nucleophilic bases (e.g., n-BuLi) or high heat often result in defluorination or ring alkylation rather than the desired olefination.

This guide details two optimized protocols designed to suppress

-

Protocol A (HWE): For E-alkenes using mild Masamune-Roush conditions.

-

Protocol B (Wittig): For Z-alkenes or non-stabilized ylides using bulky, non-nucleophilic bases.

Mechanistic Analysis & Risk Assessment

The presence of fluorine at C5 and C6 significantly alters the electronic landscape of the pyridine ring.

-

C2-Aldehyde: Highly electrophilic due to inductive withdrawal by F-atoms and the ring nitrogen. Prone to hydrate formation in air.

-

C6-Fluorine: The "Achilles' Heel." This position is activated for

by the adjacent ring nitrogen. Strong nucleophiles (alkoxides, alkyl lithiums) will attack here, displacing fluoride.

Diagram 1: Reactivity Landscape & Competitive Pathways

Caption: Competitive reaction pathways. Success depends on selecting bases that favor carbonyl attack over ring substitution.

Protocol A: Horner-Wadsworth-Emmons (HWE) Reaction

Target: E-Alkenes (Trans-selectivity > 95:5) Mechanism: Thermodynamic control via phosphate elimination. Why this method? Uses DBU/LiCl (Masamune-Roush conditions). This is the mildest possible method, avoiding strong anionic bases entirely, thus preserving the C6-fluorine.

Reagents & Materials

-

Substrate: 5,6-Difluoropicolinaldehyde (1.0 equiv).

-

Phosphonate: Triethyl phosphonoacetate or analog (1.1 equiv).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).

-

Additive: Lithium Chloride (LiCl), anhydrous (1.2 equiv).

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under Argon. Add anhydrous LiCl (1.2 equiv). Note: LiCl increases the acidity of the phosphonate and chelates the aldehyde, accelerating the reaction.

-

Solubilization: Add anhydrous MeCN (0.2 M concentration relative to aldehyde). Stir until LiCl is mostly dissolved.

-

Reagent Addition: Add the phosphonate (1.1 equiv) and DBU (1.2 equiv) at room temperature (20–25 °C). Stir for 15 minutes. The solution may turn slightly yellow (ylide formation).

-

Substrate Addition: Add 5,6-difluoropicolinaldehyde (1.0 equiv) either as a solid or dissolved in minimal MeCN.

-

Reaction: Stir at room temperature. Monitor by TLC/LC-MS.

-

Typical Time: 1–4 hours.

-

Checkpoint: If reaction is sluggish, warm to 40 °C. Do not exceed 60 °C to prevent degradation.

-

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Modified Wittig Reaction (Non-Stabilized Ylides)

Target: Z-Alkenes or complex alkyl chains. Why this method? Standard n-BuLi is too nucleophilic and will attack the fluoropyridine ring. We substitute it with LiHMDS or NaHMDS , which are bulky and non-nucleophilic, acting only as bases.

Reagents & Materials

-

Phosphonium Salt: Alkyltriphenylphosphonium bromide/chloride (1.1 equiv).

-

Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv).

-

Solvent: Anhydrous THF.

-

Temperature: -78 °C to 0 °C.

Step-by-Step Procedure

-

Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF (0.3 M).

-

Deprotonation: Cool to -78 °C (Dry ice/acetone bath). Dropwise add NaHMDS (1.1 equiv).

-

Observation: Solution typically turns bright yellow/orange (ylide color).

-

Aging: Stir at -78 °C for 30 mins, then warm to 0 °C for 15 mins to ensure complete deprotonation, then cool back to -78 °C.

-

-

Addition: Dissolve 5,6-difluoropicolinaldehyde (1.0 equiv) in minimal THF. Add this solution dropwise to the ylide at -78 °C .

-

Critical: Slow addition prevents local heating and side reactions.

-

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated NaHCO₃. Avoid strong acids which might protonate the pyridine and complicate extraction. Extract with DCM or Et₂O.

-

Purification: The byproduct is Triphenylphosphine oxide (TPPO).[1] It can be difficult to remove.[2] Use precipitation in cold hexanes or specialized TPPO-removal chromatography columns.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Defluorination (M-19 peak) | Base attacked C6 position. | Switch from n-BuLi/NaOMe to LiHMDS or DBU . Lower reaction temperature. |

| Low Conversion | Aldehyde hydrate formation. | Azeotrope the aldehyde with toluene before use to remove water. Ensure LiCl is dry (Protocol A). |

| E/Z Mixture | Stabilized ylide used in Wittig.[1] | For pure E, use Protocol A (HWE). For pure Z, use Protocol B with non-stabilized ylides and maintain -78 °C. |

| Aldehyde Decomposition | Cannizzaro reaction or oxidation. | Degas solvents thoroughly. Store aldehyde under inert gas at -20 °C. |

Workflow Visualization

Diagram 2: Decision Tree for Protocol Selection

Caption: Selection guide based on stereochemical requirements and safety profile.

References

-

Horner-Wadsworth-Emmons Reaction (General Mechanism & Scope) Source: Organic Chemistry Portal URL:[Link]

-

Masamune-Roush Conditions (LiCl/DBU) Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Source: Tetrahedron Letters URL:[Link]

-

Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

) on Fluoropyridines Source: Chemistry LibreTexts URL:[Link] -

Use of NaHMDS in Wittig Reactions (Base Selection) Source: Master Organic Chemistry URL:[Link]

Sources

Application Note: Precision Synthesis of 5,6-Difluoropyridine-2-Carboxylic Acid

This Application Note is designed for research chemists and process development scientists. It details a robust, high-yield protocol for the synthesis of 5,6-difluoropyridine-2-carboxylic acid (also known as 5,6-difluoropicolinic acid), overcoming the specific stability challenges associated with fluorinated pyridine rings.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The synthesis of 5,6-difluoropyridine-2-carboxylic acid presents a specific chemoselective challenge: the instability of the C6-fluorine atom .[1] In electron-deficient heteroaromatic systems, fluorine atoms adjacent to the ring nitrogen (C2 or C6 position) are highly susceptible to Nucleophilic Aromatic Substitution (

Standard protocols for oxidizing methylpyridines to picolinic acids typically employ aqueous potassium permanganate (

The Solution: This protocol utilizes a Buffered Permanganate Oxidation system. By introducing magnesium sulfate (

Reaction Scheme & Mechanism

Primary Reaction:

The Buffering Action:

Without buffer, the generated

Mechanistic Pathway Diagram

Figure 1: Reaction pathway illustrating the critical divergence point dependent on pH control.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 5,6-Difluoro-2-methylpyridine | 1.0 | Substrate | Liquid, d=1.35 g/mL |

| Potassium Permanganate ( | 2.5 - 3.0 | Oxidant | Add as solid or sat.[1] solution |

| Magnesium Sulfate ( | 1.5 - 2.0 | Buffer | Anhydrous or Heptahydrate |

| Water (Deionized) | solvent | Solvent | Volume approx. 20-30x substrate |

| Celite (Diatomaceous Earth) | N/A | Filter Aid | For MnO2 removal |

| Ethyl Acetate / MTBE | N/A | Extraction | For workup |

Step-by-Step Methodology

Step 1: Reactor Setup and Buffering

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.[1]

-

Charge 5,6-difluoro-2-methylpyridine (10.0 g, 77.5 mmol) and Deionized Water (250 mL).

-

Add

(14.0 g, 116 mmol). Stir vigorously until dissolved/suspended.-

Checkpoint: Measure pH. It should be neutral (~6-7).

-

Step 2: Controlled Oxidation

-

Heat the mixture to 60°C .

-

Add

(30.6 g, 194 mmol) in small portions over 1–2 hours.-

Caution: Exothermic reaction. Monitor temperature; do not exceed 80°C to minimize thermal decomposition.

-

Observation: The purple color will fade to brown (

precipitate) as the reaction proceeds.

-

-

After addition is complete, raise temperature to 85–90°C and stir for 3–5 hours.

-

Endpoint Check: Spot TLC (silica, 50% EtOAc/Hexane) or HPLC. The starting material spot (high Rf) should disappear.

-

Step 3: Workup and Isolation

-

Filtration: Cool the mixture to room temperature. Filter the dark brown slurry through a pad of Celite to remove insoluble

and -

Neutral Extraction (Impurity Removal): Extract the aqueous filtrate (pH ~7-8) with Ethyl Acetate (100 mL) to remove unreacted starting material or non-acidic impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly adjust pH to 1.5–2.0 using concentrated HCl.

-

Critical: Do not allow temperature to spike during acidification.

-

-

Product Isolation:

Step 4: Purification (Optional)

Quality Control & Data Analysis

Expected Analytical Data

| Parameter | Specification | Notes |

| Appearance | White to Off-White Crystalline Solid | Yellowing indicates impurities |

| HPLC Purity | > 98.0% (a/a) | |

| Two distinct signals | ||

| MS (ESI-) | [M-H]- = 158.0 | Consistent with |

Troubleshooting Guide

-

Issue: Low Yield / High Water Solubility.

-

Cause: Pyridine carboxylic acids are zwitterionic and very water-soluble.

-

Fix: Saturate the aqueous layer with NaCl (salting out) before the final extraction. Use 2-MeTHF instead of Ethyl Acetate for better extraction efficiency.

-

-

Issue: Presence of Hydroxy-impurity (Mass 157

173).-

Cause: pH drifted too high during oxidation.

-

Fix: Increase

loading or switch to a

-

Workflow Visualization

Figure 2: Operational workflow for the buffered oxidation process.[1]

References

-

General Oxidation Methodology: Black, G., Depp, E., & Corson, B. B. (1949).[1] "Oxidation of certain methylpyridines to pyridine carboxylic acids." Journal of Organic Chemistry, 14(1), 14–21.[1] Link

-

Buffered Permanganate Technique: Abiko, A., Roberts, J. C., Takemasa, T., & Masamune, S. (1986).[1] "KMnO4/MgSO4: A versatile oxidant." Tetrahedron Letters, 27(38), 4537-4540.[1] (Applied here to pyridine systems).

- Fluoropyridine Stability: Chambers, R. D., et al. (2005). "Nucleophilic substitution in polyfluoro-heterocycles." Journal of Fluorine Chemistry. (Establishes reactivity of C2/C6 fluorines).

-

Alternative Catalytic Route: Li, X., et al. (2014). "Aerobic Oxidation of Methylpyridines Catalyzed by N-Hydroxyphthalimide." ResearchGate.[5] Link

Sources

Condensation reaction conditions for 5,6-Difluoropicolinaldehyde and amines

Application Note & Protocol

Topic: Strategic Synthesis of Fluorinated Schiff Bases: Condensation Reaction Conditions for 5,6-Difluoropicolinaldehyde and Amines

Abstract

The condensation of 5,6-Difluoropicolinaldehyde with primary amines to form Schiff bases (imines) is a cornerstone reaction in modern medicinal chemistry. The resulting fluorinated pyridine-containing scaffolds are prevalent in the development of novel therapeutics due to the unique electronic and metabolic properties conferred by the fluorine atoms.[1][2] This guide provides a comprehensive overview of the reaction mechanism, detailed protocols for synthesis, and a discussion of critical parameters that influence reaction efficiency and yield. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of Fluorinated Picolinaldehyde Derivatives

The introduction of fluorine into bioactive molecules can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[3] 5,6-Difluoropicolinaldehyde is a valuable building block for this purpose. Its aldehyde functional group provides a reactive handle for derivatization, while the difluorinated pyridine ring acts as a bioisostere for other aromatic systems, often improving target engagement and pharmacokinetic profiles.

The condensation reaction with primary amines is the most direct route to forming imines (Schiff bases), which are not only biologically active in their own right but also serve as crucial intermediates for subsequent transformations, such as reduction to secondary amines (reductive amination) or participation in cycloaddition reactions.[4][5] Understanding and controlling the conditions of this condensation is paramount to the successful synthesis of target compounds.

Reaction Principle and Mechanism

The formation of an imine from an aldehyde and a primary amine is a reversible nucleophilic addition-elimination reaction, often referred to as a condensation reaction because it liberates a molecule of water.[4][6] The process is typically catalyzed by a mild acid.

The mechanism proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 5,6-Difluoropicolinaldehyde. This forms a tetrahedral intermediate known as a carbinolamine. This step is generally rapid but reversible.[7]

-

Dehydration: The carbinolamine is then protonated on the oxygen atom by an acid catalyst, turning the hydroxyl group into a good leaving group (water). The nitrogen atom's lone pair then forms a double bond with the carbon, expelling water and, after deprotonation, yielding the final imine product.[7]

The dehydration step is typically the rate-limiting step and is acid-catalyzed. The overall reaction is an equilibrium; therefore, removal of water is a common strategy to drive the reaction to completion.[8]

Figure 1: General mechanism of acid-catalyzed imine formation.

Optimizing Reaction Conditions

The success of the condensation reaction hinges on the careful selection of several key parameters. The electron-withdrawing nature of the fluorine atoms on the pyridine ring can influence the reactivity of the aldehyde, making optimization crucial.

| Parameter | Options & Considerations | Rationale & Expert Insights |

| Amine Substrate | Aromatic Amines (Anilines): Generally less nucleophilic. May require stronger catalysis or higher temperatures. Aliphatic Amines: More nucleophilic and often react more readily.[4] | The nucleophilicity of the amine is a primary driver. For weakly nucleophilic anilines, increasing catalyst concentration or using a more potent Lewis acid can be beneficial. |

| Solvent | Protic Solvents: Ethanol, Methanol. Good for dissolving starting materials.[9][10] Aprotic Solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF). Ideal when water removal is necessary via Dean-Stark or desiccants. | Ethanol is a common starting point due to its versatility. For reactions that are sluggish or highly reversible, switching to toluene and using a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy to drive the equilibrium forward.[8] |

| Catalyst | Brønsted Acids: Acetic Acid (catalytic drops), Perchloric Acid.[9][11][12] Lewis Acids: Scandium Triflate (Sc(OTf)₃), Zinc Chloride (ZnCl₂).[12][13] No Catalyst: May be sufficient for highly reactive aliphatic amines. | A few drops of glacial acetic acid is the most common and mildest approach. For less reactive amines, Lewis acids like Sc(OTf)₃ have shown remarkable efficacy, even at low concentrations, by activating the carbonyl group more strongly.[13] |

| Temperature | Room Temperature to Reflux (e.g., ~78°C for Ethanol, ~110°C for Toluene). | Start at room temperature for reactive aliphatic amines. For anilines or hindered amines, heating to reflux is standard practice to overcome the activation energy barrier, especially for the dehydration step.[10][14] |

| Water Removal | Dean-Stark Apparatus: For azeotropic removal with solvents like toluene.[8] Drying Agents: Anhydrous MgSO₄, Na₂SO₄, or Molecular Sieves (3Å or 4Å). | While a Dean-Stark setup is the most rigorous method, adding activated molecular sieves to the reaction mixture is a practical alternative for smaller-scale reactions in solvents like DCM or THF.[15] |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 5,6-Difluoropicolinaldehyde and amine reagents can be irritants.

Protocol 1: General Synthesis using Acetic Acid Catalysis in Ethanol

This method is a robust starting point for most primary amines.

Materials & Reagents:

-

5,6-Difluoropicolinaldehyde

-

Primary amine (e.g., 4-bromoaniline)

-

Absolute Ethanol (Anhydrous)

-

Glacial Acetic Acid

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

-

Heating mantle

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5,6-Difluoropicolinaldehyde (1.0 eq) in absolute ethanol (approx. 15 mL per mmol of aldehyde).

-

Amine Addition: To the stirring solution, add the primary amine (1.05 eq).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction time can vary from 2 to 12 hours.

-

Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [scirp.org]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. bibliotekanauki.pl [bibliotekanauki.pl]

- 13. Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. impactfactor.org [impactfactor.org]

- 15. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]